molecular formula C10H9NOS B8773535 Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester CAS No. 21486-46-4

Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester

Cat. No.: B8773535
CAS No.: 21486-46-4
M. Wt: 191.25 g/mol
InChI Key: MMLHCZBXGMTTPP-UHFFFAOYSA-N
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Description

Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9NOS It is a derivative of thiocyanate, characterized by the presence of a thiocyanate group (-SCN) attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester typically involves the reaction of 1-Methyl-2-oxo-2-phenylethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiocyanate derivatives.

Scientific Research Applications

Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 2-Phenylindolizine

Uniqueness

Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

CAS No.

21486-46-4

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) thiocyanate

InChI

InChI=1S/C10H9NOS/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

MMLHCZBXGMTTPP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromopropiophenone (7.14 ml, 46.9 mmol) and potassium thiocyanate (4.56 g, 46.9 mmol) in ethanol (80 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, water was poured into the reaction solution, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 7.27 g (81.0%) of the desired product as an oil.
Quantity
7.14 mL
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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